(2,6-Dichloro-4-nitro-phenyl)-acetic acid
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Overview
Description
(2,6-Dichloro-4-nitro-phenyl)-acetic acid is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-nitro-phenyl)-acetic acid typically involves the nitration of 2,6-dichlorophenol followed by subsequent reactions to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-4-nitro-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,6-Dichloro-4-nitro-phenyl)-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The exact mechanism of action of (2,6-Dichloro-4-nitro-phenyl)-acetic acid is not fully elucidated. it is believed to function as an inhibitor of certain enzymes involved in protein and macromolecule synthesis. Additionally, it may inhibit the enzymatic activity of catalase, thereby impeding the breakdown of hydrogen peroxide. This compound is also thought to act as an inhibitor of the enzyme tyrosinase, affecting melanin synthesis .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares similar structural features but lacks the acetic acid moiety.
2,6-Dichloro-4-nitroaniline: Contains an amino group instead of the acetic acid group.
2,6-Dichloro-4-nitrobenzoic acid: Contains a carboxylic acid group directly attached to the phenyl ring .
Properties
IUPAC Name |
2-(2,6-dichloro-4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGJUEBXGNZEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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